molecular formula C14H23NO3 B1204401 (3,3,5-Trimethylcyclohexyl) 5-oxopyrrolidine-2-carboxylate

(3,3,5-Trimethylcyclohexyl) 5-oxopyrrolidine-2-carboxylate

Cat. No.: B1204401
M. Wt: 253.34 g/mol
InChI Key: FXAAOALUHHXBSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Crilvastatin is a pyrrolidone non-competitive inhibitor of hydroxymethyl-glutaryl coenzyme A (HMG-CoA) reductase. Crilvastatin acts by stimulating LDL-cholesterol uptake by hepatocytes and also by stimulating bile cholesterol and bile salt secretion.

Scientific Research Applications

Synthesis and Biological Activity Prediction

A significant application of (3,3,5-Trimethylcyclohexyl) 5-oxopyrrolidine-2-carboxylate derivatives is in the synthesis of novel bicyclic systems. For instance, Kharchenko et al. (2008) reported the one-pot condensation leading to novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one systems. These compounds have been analyzed for potential biological activity predictions (Kharchenko, Detistov, & Orlov, 2008).

Potential in Pharmacological Synthesis

This compound plays a role in the synthesis of pharmacologically interesting derivatives. Burdzhiev and Stanoeva (2008) demonstrated the synthesis of polysubstituted pyrrolidinones, which integrate pyrrolidinone with other nitrogen-containing heterocyclic fragments (Burdzhiev & Stanoeva, 2008).

Electrosynthesis and Molecular Modeling

In the field of electrosynthesis and molecular modeling, Foschini et al. (2013) utilized a theoretical approach to explain experimental results from the electrosynthesis of polypyrrole-2-carboxylic acid films, indicating the versatile applicability of pyrrolidine derivatives in understanding electronic, optical, and structural properties (Foschini et al., 2013).

Combinatorial Chemistry

The compound has been utilized in combinatorial chemistry as well. Malavašič et al. (2007) explored the solution-phase combinatorial synthesis of (2S,4S)-4-acylamino-5-oxopyrrolidine-2-carboxamides, demonstrating its potential in generating diverse chemical libraries (Malavašič et al., 2007).

Renewable High-Density Fuel Synthesis

Interestingly, the compound finds its application in energy research. Wang et al. (2017) synthesized a renewable high-density fuel using a derivative of this compound, showcasing its potential in sustainable fuel production (Wang et al., 2017).

Properties

IUPAC Name

(3,3,5-trimethylcyclohexyl) 5-oxopyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-9-6-10(8-14(2,3)7-9)18-13(17)11-4-5-12(16)15-11/h9-11H,4-8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXAAOALUHHXBSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)(C)C)OC(=O)C2CCC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20869651
Record name 3,3,5-Trimethylcyclohexyl 5-oxoprolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20869651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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